Yttrium(III) butoxide solution serves as a precursor for creating composite film electrodes in SOFCs []. SOFCs are a promising clean energy technology that converts chemical energy into electricity through an electrochemical reaction at high temperatures. Yttrium-based materials are crucial components of SOFCs due to their excellent ionic conductivity and chemical stability at these elevated temperatures [].
Butan-1-ol, also known as n-butanol, is a primary alcohol with the chemical formula . It appears as a colorless liquid with a slightly sweet odor and is one of four isomers of butanol. Its structure consists of a straight-chain of four carbon atoms, with the hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol. The compound has a molar mass of 74.12 g/mol, a density of , a melting point of -89.8 °C, and a boiling point of 117.7 °C .
Butan-1-ol is produced naturally during fermentation processes involving sugars and is present in various foods and beverages. It serves multiple industrial purposes, including its use as a solvent in the production of coatings, plastics, and resins .
Butan-1-ol exhibits various biological activities. It is recognized as a metabolite produced by certain yeast species during fermentation processes, particularly by Saccharomyces cerevisiae. This compound has been studied for its potential effects on human health, including its role as an alcohol that can influence metabolic pathways and its potential toxicity at high concentrations .
Additionally, butan-1-ol has been used in studies examining its effects on cell membranes due to its amphiphilic nature, which allows it to interact with lipid bilayers .
Butan-1-ol can be synthesized through several methods:
Butan-1-ol has various applications across different industries:
Research on interaction studies involving butan-1-ol often focuses on its effects on biological systems and its interactions with other chemicals:
Several compounds share structural similarities with butan-1-ol, including:
Compound Name | Structure | Unique Characteristics |
---|---|---|
Butan-2-ol | Secondary alcohol; different physical properties | |
Isobutanol | Branched structure; used as a fuel additive | |
Tert-butanol | Tertiary alcohol; less toxic than other alcohols | |
Ethanol | Commonly used alcohol; lower molecular weight |
Each of these compounds exhibits unique characteristics that differentiate them from butan-1-ol, particularly regarding their reactivity, physical properties, and applications in various fields.
Butan-1-ol;yttrium, also known as yttrium butoxide, is a coordination compound where yttrium forms a complex with butanol ligands. The molecular formula of this compound is Y(OC₄H₉)₃ or C₁₂H₂₇O₃Y [11] [13]. In this structure, the yttrium atom is coordinated to three butoxide ligands through oxygen atoms, forming a metal alkoxide complex [12].
The structural arrangement features a central yttrium atom bonded to oxygen atoms, which are in turn connected to butyl chains. Each butoxide ligand (OC₄H₉) consists of an oxygen atom bonded to a four-carbon chain (butyl group) [6] [11]. The butyl group in each ligand has a linear structure with the formula CH₃CH₂CH₂CH₂- attached to the oxygen atom that coordinates to the yttrium center [3] [6].
The coordination geometry around the yttrium atom can vary depending on additional coordinating molecules or solvents present. In its basic form, the yttrium atom typically adopts a coordination number of six to eight, resulting in a distorted octahedral or square antiprismatic geometry [13] [8]. This variability in coordination is characteristic of yttrium compounds due to the relatively large size of the yttrium(III) ion and its tendency for coordination expansion [13].
Yttrium butoxide is typically encountered as a solution rather than in its pure form. In its standard commercial preparation, it exists as a yellow liquid dissolved in toluene at a concentration of 0.5 molar [25] [26]. The yellow coloration is characteristic of many yttrium compounds in solution [11].
The pure compound itself would be expected to be a solid at room temperature based on the properties of similar metal alkoxides, but it is highly reactive with moisture and air, making it difficult to isolate and handle in pure form [7] [12]. For practical applications and research purposes, the compound is therefore maintained in solution form, which provides greater stability and ease of handling [25] [11].
Property | Description |
---|---|
Physical State | Liquid (in solution) |
Appearance | Yellow liquid (in toluene solution) |
Stability | Reactive with moisture and air |
Commercial Form | 0.5 M solution in toluene |
The boiling point of yttrium butoxide solution is reported to be approximately 109°C [25] [26]. This thermal property is important for applications involving this compound, particularly in sol-gel processes and thin film deposition where controlled evaporation of the solvent is required [11] [25].
The thermal behavior of yttrium butoxide is characterized by its tendency to decompose upon heating rather than simply evaporating intact. When heated, the compound undergoes thermal decomposition to form yttrium oxide (Y₂O₃) and organic byproducts [7] [13]. This property is utilized in materials science applications where yttrium oxide films or nanoparticles are desired [25].
The flash point of the solution is reported to be 46°F (approximately 7.8°C), which indicates the volatile nature of the solvent component of the commercial preparation [28] [31]. This low flash point necessitates careful handling of the solution under appropriate safety conditions [25] [28].
The density of yttrium butoxide solution (0.5 M in toluene) is approximately 0.9 g/mL at 25°C [25] [26]. This physical property is important for volumetric calculations in laboratory and industrial applications [28].
The solution properties of yttrium butoxide are characterized by its solubility in organic solvents and its reactivity with protic solvents. It is soluble in non-polar and moderately polar organic solvents such as toluene, hexane, and tetrahydrofuran [11] [12]. However, it reacts with protic solvents like water and alcohols, undergoing hydrolysis or alcoholysis reactions [7] [12].
The refractive index of the solution is reported to be n₂₀/D 1.495, which is a useful property for characterization and quality control purposes [25] [31]. This optical property can be used to verify the concentration and purity of the solution [28].
Property | Value |
---|---|
Density | 0.9 g/mL at 25°C |
Refractive Index | n₂₀/D 1.495 |
Solubility | Soluble in non-polar and moderately polar organic solvents |
Reactivity | Reacts with protic solvents (water, alcohols) |
The electronic structure of yttrium butoxide is characterized by the electronic configuration of yttrium and the nature of its bonding with oxygen atoms of the butoxide ligands [22] [13]. Yttrium has an electronic configuration of [Kr] 4d¹ 5s², but in the yttrium butoxide complex, it exists in the +3 oxidation state, resulting in a [Kr] configuration for the yttrium ion [4] [7].
The bonding between yttrium and oxygen in yttrium butoxide is predominantly ionic in character, consistent with the large electronegativity difference between yttrium and oxygen [13] [22]. However, there is also a significant covalent contribution to the bonding, arising from the interaction between the empty d-orbitals of yttrium and the filled p-orbitals of oxygen [22] [8].
The yttrium-oxygen bond length in yttrium alkoxides typically ranges from 2.1 to 2.3 Å, reflecting the ionic radius of yttrium(III) and the nature of the bonding [13] [8]. The oxygen-carbon bonds in the butoxide ligands are primarily covalent, with typical bond lengths of 1.4-1.5 Å [13] [12].
The coordination environment around the yttrium atom influences its electronic properties through ligand field effects [8] [13]. The d-orbitals of yttrium, though empty in the +3 oxidation state, are split in energy due to the electrostatic field created by the surrounding ligands [22] [8]. This splitting affects the spectroscopic properties and reactivity of the complex [13] [22].
Property | Description |
---|---|
Yttrium Electronic Configuration | [Kr] 4d¹ 5s² |
Yttrium Oxidation State | +3 |
Y-O Bond Type | Predominantly ionic with covalent character |
Y-O Bond Length | 2.1-2.3 Å |
O-C Bond Type | Covalent |
O-C Bond Length | 1.4-1.5 Å |
Bonding Orbitals | Y(4d, 5s, 5p) and O(2p) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structure and bonding of yttrium butoxide [17] [18]. The proton (¹H) NMR spectrum of the butoxide ligands in the complex shows characteristic signals corresponding to the different hydrogen environments in the butyl chain [17] [23].
The ¹H NMR spectrum of the butoxide ligands typically displays signals in the range of 0.9-4.3 ppm, corresponding to the alkyl protons [17] [18]. The terminal methyl group (CH₃) of the butyl chain appears as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [17] [23]. The methylene groups (CH₂) show more complex splitting patterns: the central methylene groups appear as multiplets at around 1.4-1.6 ppm, while the methylene group adjacent to the oxygen atom resonates at a higher chemical shift of approximately 3.6-4.3 ppm due to the deshielding effect of the electronegative oxygen [17] [16].
Carbon-13 (¹³C) NMR spectroscopy of yttrium butoxide shows signals for the carbon atoms of the butoxide ligands in the range of 13-65 ppm [19] [18]. The terminal methyl carbon typically appears at around 13-14 ppm, the central methylene carbons at 18-35 ppm, and the carbon adjacent to oxygen at 60-65 ppm [19] [18].
Component | Spectroscopic Type | Chemical Shift (δ ppm) | Assignment |
---|---|---|---|
Butoxide Ligand | ¹H NMR | 0.9 (triplet) | CH₃ terminal methyl |
Butoxide Ligand | ¹H NMR | 1.4 (multiplet) | CH₂ methylene (C-2) |
Butoxide Ligand | ¹H NMR | 1.6 (quintuplet) | CH₂ methylene (C-3) |
Butoxide Ligand | ¹H NMR | 3.6-4.3 (triplet) | CH₂ adjacent to O |
Butoxide Ligand | ¹³C NMR | 13-14 | Terminal methyl carbon |
Butoxide Ligand | ¹³C NMR | 18-35 | Methylene carbons |
Butoxide Ligand | ¹³C NMR | 60-65 | Carbon adjacent to O |
Infrared (IR) spectroscopy is a powerful technique for characterizing the bonding and functional groups in yttrium butoxide [20] [12]. The IR spectrum of this compound exhibits characteristic absorption bands associated with both the organic butoxide ligands and the metal-oxygen bonds [20] [13].
The C-H stretching vibrations of the butyl groups appear in the region of 2850-2970 cm⁻¹, with multiple bands corresponding to the different types of C-H bonds (methyl and methylene) [20] [5]. The C-H bending vibrations are observed in the range of 1450-1470 cm⁻¹ [20] [12].
The C-O stretching vibrations, which are particularly important in metal alkoxides, appear in the region of 1000-1200 cm⁻¹ [20] [13]. These bands are often complex due to coupling with other vibrational modes and can provide information about the coordination mode of the alkoxide ligands [13] [12].
The metal-oxygen (Y-O) stretching vibrations are typically observed in the low-frequency region of the spectrum, approximately 400-600 cm⁻¹ [13] [7]. These bands are characteristic of the coordination compound and can provide information about the strength and nature of the metal-oxygen bonds [13] [20].
Component | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
Yttrium Butoxide | 2850-2970 | C-H stretching of butyl groups |
Yttrium Butoxide | 1450-1470 | C-H bending of butyl groups |
Yttrium Butoxide | 1000-1200 | C-O stretching of alkoxide |
Yttrium Butoxide | 400-600 | Y-O stretching |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of yttrium butoxide [21] [24]. The molecular ion peak for yttrium butoxide (Y(OC₄H₉)₃) would be expected at m/z 308, corresponding to the molecular weight of the compound [21] [11].
However, the molecular ion peak is typically of low intensity due to the relatively weak metal-oxygen bonds and the tendency of metal alkoxides to fragment easily under mass spectrometric conditions [21] [24]. The fragmentation pattern of yttrium butoxide is characterized by the sequential loss of butoxide groups [21] [11].
Common fragment ions include those resulting from the loss of one butoxide group (m/z 235) and two butoxide groups (m/z 162) [21] [24]. These fragments provide structural information and confirm the presence of three butoxide ligands coordinated to the yttrium center [11] [21].
Additional fragment ions may arise from the butoxide ligands themselves, similar to those observed in the mass spectrum of butan-1-ol, such as fragments at m/z 56 ([C₄H₈]⁺ from loss of OH), m/z 43 ([C₃H₇]⁺), and m/z 41 ([C₃H₅]⁺) [21] [24].
Component | m/z Value | Relative Intensity | Assignment |
---|---|---|---|
Yttrium Butoxide | 308 | Low | Molecular ion [Y(OC₄H₉)₃]⁺ |
Yttrium Butoxide | 235 | Medium | Loss of one butoxide group |
Yttrium Butoxide | 162 | Medium | Loss of two butoxide groups |
Butoxide Fragment | 56 | High | [C₄H₈]⁺ from loss of OH |
Butoxide Fragment | 43 | Medium | [C₃H₇]⁺ propyl cation |
Butoxide Fragment | 41 | Medium | [C₃H₅]⁺ allyl cation |